molecular formula C12H11N3 B2918446 2-Quinolinecarbonitrile, 6-(dimethylamino)- CAS No. 1254475-13-2

2-Quinolinecarbonitrile, 6-(dimethylamino)-

Cat. No. B2918446
M. Wt: 197.241
InChI Key: OENMOCFAGSKKRF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Quinolinecarbonitrile, 6-(dimethylamino)- consists of a quinoline backbone with a carbonitrile group (C≡N) at the 2-position and a dimethylamino group ((CH3)2N-) at the 6-position. The InChI string representation of the molecule is InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H .

Scientific Research Applications

Synthesis and Spectral Analysis

A study by Fatma, Bishnoi, and Verma (2015) detailed the synthesis and characterization of a novel quinoline derivative, focusing on its molecular geometry, electronic properties, and thermodynamic properties through spectral analysis and quantum chemical studies. The compound exhibited non-linear optical behavior and specific reactivity sites for nucleophilic attacks, highlighting its potential in materials science and chemical synthesis (Fatma et al., 2015).

Molecular Structure and Spectroscopic Characterization

Wazzan, Al-Qurashi, and Faidallah (2016) investigated the molecular structure and spectroscopic characteristics of quinoline derivatives, demonstrating their nonlinear optical (NLO) properties and electronic interactions. This research contributes to our understanding of the biological and corrosion inhibition potentials of these compounds (Wazzan et al., 2016).

Biological Imaging and Diagnostic Applications

Li et al. (2017) developed a two-photon fluorescent probe based on a quinoline derivative for tracking superoxide anion in organisms, showcasing the compound's application in biological imaging and diagnostics, particularly in detecting inflammatory responses (Li et al., 2017).

Corrosion Inhibition

Singh, Srivastava, and Quraishi (2016) explored the corrosion mitigation effects of quinoline derivatives on mild steel in acidic medium, identifying specific derivatives that act as efficient corrosion inhibitors. This study is significant for its implications in materials protection and preservation (Singh et al., 2016).

Antitumor Activity and EGFR Kinase Inhibition

El-Sayed et al. (2017) synthesized a new series of quinoline derivatives and evaluated their antitumor activity and EGFR kinase inhibition, revealing compounds with potent antitumor activities and moderate EGFR inhibition. This research opens avenues for the development of new therapeutic agents in cancer treatment (El-Sayed et al., 2017).

Safety And Hazards

2-Quinolinecarbonitrile, 6-(dimethylamino)- may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment, such as gloves and eye protection, when handling this compound .

properties

IUPAC Name

6-(dimethylamino)quinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15(2)11-5-6-12-9(7-11)3-4-10(8-13)14-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENMOCFAGSKKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinecarbonitrile, 6-(dimethylamino)-

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